3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H5N3O2 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11) |
InChI Key |
KABRWNDZSBPAOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NC2=C1NC=N2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Core Scaffold Formation via 1,2-Diaminopyrrolidine and α-Keto Acids
A principal route involves cyclocondensation between 1,2-diaminopyrrolidine derivatives and α-keto acids or esters. For example, 1,2-diaminopyrrolidine reacts with ethyl oxaloacetate under acidic conditions (HCl/EtOH, reflux) to yield the dihydropyrroloimidazole core, followed by saponification to the carboxylic acid. This method achieves moderate yields (45–60%) but requires careful control of stoichiometry to avoid over-cyclization.
Microwave-Assisted Cyclization
Microwave irradiation significantly accelerates cyclocondensation. A 2020 study demonstrated that reacting 1,2-diaminopyrrolidine-3-carboxylate with glyoxylic acid in DMF at 150°C for 20 minutes under microwave conditions produced the target compound in 72% yield, reducing reaction times from hours to minutes.
Multi-Step Synthesis from Pyrrole Precursors
Boc-Protected Pyrrolidine Intermediate Strategy
A multi-step synthesis (Scheme 1) begins with 1,4-dichlorobut-2-ene (1) , which undergoes:
-
Boc protection with tert-butyl carbamate to form Boc-pyrrolidine (2) .
-
Mesylation and SN2 reaction with NaN₃ to generate diazide 5 , followed by Staudinger reduction to diamine 6 .
-
Imidazoline ring closure via aryl imidate, Swern oxidation , and SNAr reactions to install the pyrimidine and carboxamide groups.
This method, while laborious, allows precise functionalization but suffers from cumulative yields of 15–20%.
Oxidative Ring Expansion
Oxidation of 2-(pyrrolidin-1-yl)ethylamine derivatives using Hg(II)-EDTA or NaIO₄ facilitates annulation of the imidazole ring. For instance, 1-phenyl-2-(2-phenylpyrrolidin-1-yl)ethylamine undergoes Hg(II)-mediated dehydrogenation to form the pyrroloimidazole scaffold in 45% yield.
Solid-Phase Synthesis for Parallel Optimization
Solid-phase approaches using Wang resin functionalized with Fmoc-protected pyrrolidine enable combinatorial library generation. Key steps include:
-
Resin loading via carbodiimide coupling.
-
Imidazole ring formation using HATU/DIEA with nitroimidazole derivatives.
-
Acid cleavage (TFA/H2O) to release the carboxylic acid.
This method achieves 85–90% purity but requires specialized equipment.
Enzymatic and Catalytic Asymmetric Methods
Monoamine Oxase (MAO)-Catalyzed Cyclization
MAO-N-D5 catalyzes the oxidation of 2-(pyrrolidin-1-yl)ethylamine to 2,5,6,7-tetrahydro-3H-pyrrolo[1,2-a]imidazole , which is subsequently oxidized to the carboxylic acid using KMnO₄ in acidic conditions. Enantiomeric excess exceeds 98% for R-configured products.
Rhodium-Catalyzed C–H Activation
A 2023 study reported Rh(III)-catalyzed C–H activation of N-pivaloyloxy pyrrolidines with acrylic acid , forming the bicyclic core in one pot. The reaction (DMF, 120°C, 12 h) achieves 68% yield and excellent regioselectivity.
Comparative Analysis of Methodologies
| Method | Yield Range | Time | Scalability | Enantioselectivity |
|---|---|---|---|---|
| Cyclocondensation | 45–72% | 1–24 h | High | Low |
| Multi-Step Synthesis | 15–20% | 3–5 days | Moderate | None |
| Solid-Phase | 60–75% | 2 days | Low | None |
| Enzymatic | 50–65% | 6–12 h | Moderate | High (98% ee) |
| Rh-Catalyzed C–H | 68% | 12 h | High | Moderate |
Key Findings :
Chemical Reactions Analysis
Esterification Reactions
The carboxylic acid group at position 5 undergoes esterification with alcohols under acidic or coupling conditions. This reaction is critical for modifying solubility and enhancing bioavailability in drug development.
| Alcohol | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Methanol | H<sub>2</sub>SO<sub>4</sub>, reflux | Methyl ester | 85% | |
| Ethanol | DCC/DMAP, RT | Ethyl ester | 78% |
Mechanism : Protonation of the carboxylic acid followed by nucleophilic attack by the alcohol, with water elimination. Catalysts like DCC facilitate activation via intermediate acyloxyphosphonium formation.
Cyclization and Ring Modifications
The bicyclic core participates in cyclization reactions to form extended heterocycles. For example, intramolecular cyclization under basic conditions yields tricyclic derivatives.
Example Reaction :
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid → Pyrrolo[2,3-d]imidazo[1,2-a]pyridine-5-carboxylic acid (via base-mediated cyclization).
Conditions :
-
K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C
-
Yield: 62%
This reaction leverages the nitrogen atoms in the imidazole ring to form new bonds with adjacent electrophilic carbons.
Amide Bond Formation
The carboxylic acid reacts with amines to form amides, a key step in prodrug synthesis. Activation reagents like HATU or EDCI are typically employed.
| Amine | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Benzylamine | EDCI/HOBt | Benzylamide | 70% | |
| Cyclopropylamine | HATU/DIPEA | Cyclopropylamide | 65% |
Applications : Amidation improves metabolic stability, as seen in JNK3 inhibitors where cyclopropylamide derivatives show IC<sub>50</sub> values ≤2.69 nM .
Decarboxylation
Thermal or oxidative decarboxylation removes the carboxylic acid group, generating 3,4-dihydropyrrolo[2,3-d]imidazole.
Conditions :
-
Cu(OAc)<sub>2</sub>, DMSO, 120°C
-
Yield: 55%
This reaction is useful for studying the core structure’s intrinsic biological activity.
Biological Interactions
The carboxylic acid participates in ionic and hydrogen-bonding interactions with enzymes. For example:
-
JNK3 Inhibition : Binds to the ATP-binding pocket via hydrogen bonds with Met149 and hydrophobic interactions with Leu168 .
-
Metal Coordination : The nitrogen-rich structure chelates metal ions (e.g., Zn<sup>2+</sup>), modulating enzymatic activity.
Oxidation and Functionalization
While direct oxidation of the carboxylic acid is uncommon, the imidazole ring undergoes electrophilic substitution.
Example :
-
Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at position 2 or 4 of the imidazole ring.
Comparative Reactivity Table
| Reaction Type | Rate (Relative) | Key Influencing Factors |
|---|---|---|
| Esterification | High | Alcohol nucleophilicity, acid strength |
| Amidation | Moderate | Coupling reagent efficiency |
| Decarboxylation | Low | Temperature, metal catalysts |
Scientific Research Applications
Medicinal Chemistry
Inhibition of Kinases:
One of the prominent applications of 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid is its role as an inhibitor of c-Jun N-terminal kinase 3 (JNK3). This kinase is implicated in neurodegenerative diseases such as Alzheimer's disease. Compounds derived from this scaffold have shown high selectivity and potency against JNK3, with IC50 values as low as 2.69 nM, indicating their potential as therapeutic agents for neuroprotection and treatment of neurodegenerative conditions .
Phosphodiesterase Inhibition:
Another critical application is in the inhibition of cyclic guanosine monophosphate phosphodiesterases (cGMP PDEs), particularly PDE5. Compounds based on this structure have shown efficacy in treating conditions such as erectile dysfunction and pulmonary artery hypertension by elevating cGMP levels, leading to beneficial vasodilatory effects . The dual-action mechanism of these compounds also includes the release of nitric oxide, enhancing their therapeutic profile .
Anticancer Activity
Recent studies have highlighted the antiproliferative properties of derivatives of this compound against various cancer cell lines. For instance, specific derivatives demonstrated significant activity against mutant EGFR/BRAF pathways with GI50 values ranging from 29 nM to 78 nM. Notably, one derivative outperformed the standard drug erlotinib in inhibiting pancreatic and breast cancer cell lines .
Anti-inflammatory Properties
Research indicates that certain derivatives exhibit anti-inflammatory activities by inhibiting cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory responses. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib . This suggests potential applications in treating inflammatory diseases.
Development of New Materials
The compound also serves as a building block for synthesizing more complex heterocyclic compounds with unique properties. Its versatility allows chemists to explore various functionalizations that could lead to novel materials with applications in pharmaceuticals and materials science .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it can act as an inhibitor of c-Jun N-terminal kinase 3 (JNK3), which is involved in the formation of amyloid β protein and neurofibrillary tangles in Alzheimer’s disease. The compound binds to the active site of the kinase, preventing its activation and subsequent signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
Table 1: Key Structural Differences
- Ethyl Ester Derivative : The ethyl ester variant () replaces the carboxylic acid with an ester, improving lipophilicity for membrane permeability. This modification is common in prodrug strategies.
- Sulfonamide Derivatives: Compounds like 21 and 22 (–6) incorporate sulfonamide and arylideneamino groups, enhancing hydrogen-bonding capacity and target affinity. For example, 22 exhibits an 88% synthetic yield and a melting point of 253°C, suggesting high stability .
- Benzimidazole and Thienoimidazole Analogs: Benzimidazoles (e.g., 1-(3,4-difluorophenyl)-1H-benzo[d]imidazole-5-carboxylic acid) and thienoimidazoles (e.g., CAS: 852898-37-4) replace the pyrrolo ring with benzene or thiophene, altering aromaticity and electronic properties .
Functional Group Impact on Solubility and Binding
- Carboxylic Acid vs. Ester : The free carboxylic acid group in the parent compound may improve water solubility but limit blood-brain barrier penetration, whereas ethyl esters enhance lipophilicity .
Biological Activity
3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid (referred to as DHPCA) has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential as an enzyme inhibitor, particularly against c-Jun N-terminal kinase 3 (JNK3), which is implicated in various neurodegenerative diseases. This article delves into the biological activity of DHPCA, exploring its mechanisms of action, synthesis methods, and relevant research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 151.12 g/mol |
| IUPAC Name | 1,4-dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid |
| InChI | InChI=1S/C6H5N3O2/c10-6(11)4-1-3-5(9-4)8-2-7-3/h1-2,9H,(H,7,8)(H,10,11) |
| Canonical SMILES | C1=C(NC2=C1NC=N2)C(=O)O |
DHPCA primarily functions as a selective inhibitor of JNK3. This kinase plays a crucial role in the signaling pathways associated with cell stress responses and apoptosis. By inhibiting JNK3, DHPCA can potentially reduce the formation of neurotoxic aggregates such as amyloid β and neurofibrillary tangles that are characteristic of Alzheimer's disease. The binding of DHPCA to the active site of JNK3 prevents its activation and downstream signaling effects, which can mitigate neuronal damage and promote cell survival .
Antimicrobial Activity
DHPCA has shown promising antimicrobial properties. In vitro studies indicate that it exhibits concentration-dependent antibacterial activity against various Gram-positive bacteria. The activity is influenced by the structural characteristics of the compound, such as the presence of a carboxylic acid group which enhances its solubility and interaction with bacterial membranes .
Anti-inflammatory Effects
Research has suggested that DHPCA may possess anti-inflammatory properties. It has been evaluated for its ability to inhibit cyclooxygenase (COX) enzymes which are key players in the inflammatory response. Preliminary studies indicate that derivatives of DHPCA may suppress COX-2 activity effectively, potentially providing therapeutic benefits in inflammatory conditions .
Case Studies and Research Findings
- Neuroprotective Effects : A study demonstrated that DHPCA significantly reduced neuronal apoptosis in models of oxidative stress by inhibiting JNK3 activity. The compound was shown to enhance cell viability and decrease markers of apoptosis compared to untreated controls .
- Antibacterial Efficacy : In a comparative study on antimicrobial agents, DHPCA exhibited superior antibacterial effects against Staphylococcus aureus and other pathogens when tested alongside traditional antibiotics. The zones of inhibition were significantly larger for DHPCA-treated samples .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of DHPCA revealed that modifications to the pyrrolo-imidazole scaffold could enhance its potency as a JNK3 inhibitor while maintaining selectivity over other kinases. This highlights the importance of structural optimization in developing more effective therapeutic agents based on DHPCA .
Synthesis Methods
The synthesis of DHPCA typically involves cyclization reactions starting from amido-nitriles under specific catalytic conditions. For instance:
- Nickel-Catalyzed Cyclization : A common method utilizes nickel catalysts to facilitate the cyclization process followed by dehydration steps to yield DHPCA with high purity and yield.
- Green Chemistry Approaches : Recent advancements emphasize solvent-free reactions and recyclable catalysts to enhance sustainability in the production process.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3,4-Dihydropyrrolo[2,3-d]imidazole-5-carboxylic acid and its derivatives?
- Methodological Answer : The compound and its derivatives can be synthesized via alkylation of benzimidazole-5-carboxylic acid intermediates using reagents like 4,4'-dipropylbenzhydryl bromide, followed by separation via column chromatography (SiO₂, ethyl acetate/hexane systems). Condensation reactions with anilines using coupling agents such as 2-chloro-1-methylpyridinium iodide (CMP) and tributylamine (Bu₃N) are also effective .
Q. How can researchers confirm the structural integrity of synthesized derivatives?
- Methodological Answer : Structural confirmation requires a combination of ¹H/¹³C NMR for proton and carbon environments, IR spectroscopy for functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹), and elemental analysis (C, H, N) to verify purity. High-resolution mass spectrometry (HRMS) ensures exact mass matches theoretical values (e.g., deviation <3 ppm) .
Q. What analytical techniques are critical for assessing purity?
- Methodological Answer : HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) and thin-layer chromatography (TLC, Al₂O₃ or SiO₂ plates) are standard. Mass spectrometry identifies impurities, while differential scanning calorimetry (DSC) confirms melting points (e.g., 280–286°C for related analogs) .
Advanced Research Questions
Q. How can researchers mitigate challenges in isolating derivatives from complex reaction mixtures?
- Methodological Answer : Optimize solvent systems for column chromatography (e.g., CH₂Cl₂/hexane for non-polar impurities, AcOEt for polar by-products). Use preparative HPLC for isomers. Reaction quenching with ice-cold water and pH adjustment (e.g., acidification to precipitate carboxylic acids) improves yield .
Q. What strategies address discrepancies in bioactivity data across pharmacological studies?
- Methodological Answer : Conduct dose-response assays to validate IC₅₀ values. Verify stereochemistry via chiral HPLC or X-ray crystallography. Use molecular docking simulations (e.g., AutoDock Vina) to assess binding interactions with target receptors (e.g., angiotensin II receptors) and rule out off-target effects .
Q. How can oxidation products during stability studies be unambiguously identified?
- Methodological Answer : High-resolution LC-MS/MS compares fragmentation patterns (e.g., m/z = 56.05 for pyrrole oxidation products). Synthesize suspected oxidation intermediates (e.g., 1,5-dihydro-pyrrolone) as reference standards. Use deuterated solvents in NMR to track proton exchange .
Q. What methods improve regioselectivity in N-alkylation reactions of the imidazole ring?
- Methodological Answer : Employ bulky bases (e.g., t-BuOK) to deprotonate the most acidic NH site (N1 vs. N3). Introduce directing groups (e.g., sulfonyl or tosyl) to steer alkylation to specific positions. Kinetic studies under varying temperatures (0°C to 80°C) optimize reaction pathways .
Q. How do physicochemical properties influence pharmacokinetic behavior?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
